

# Validating Tyk2-IN-18 Target Engagement in Cells: A Comparative Guide

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## Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B12362065

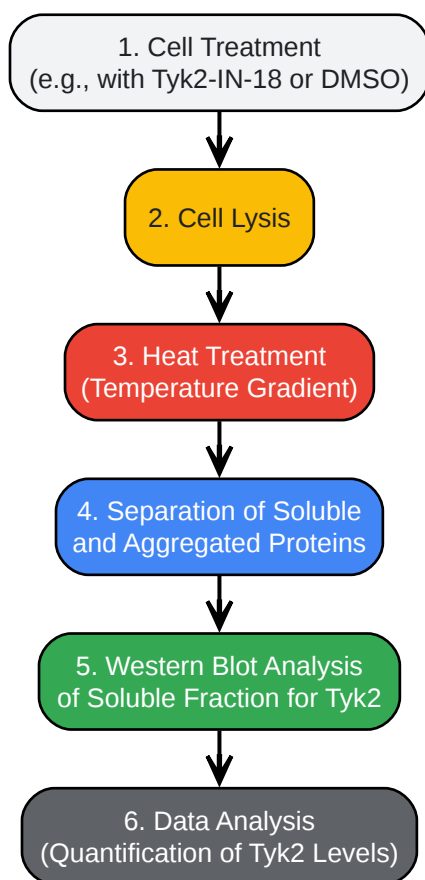
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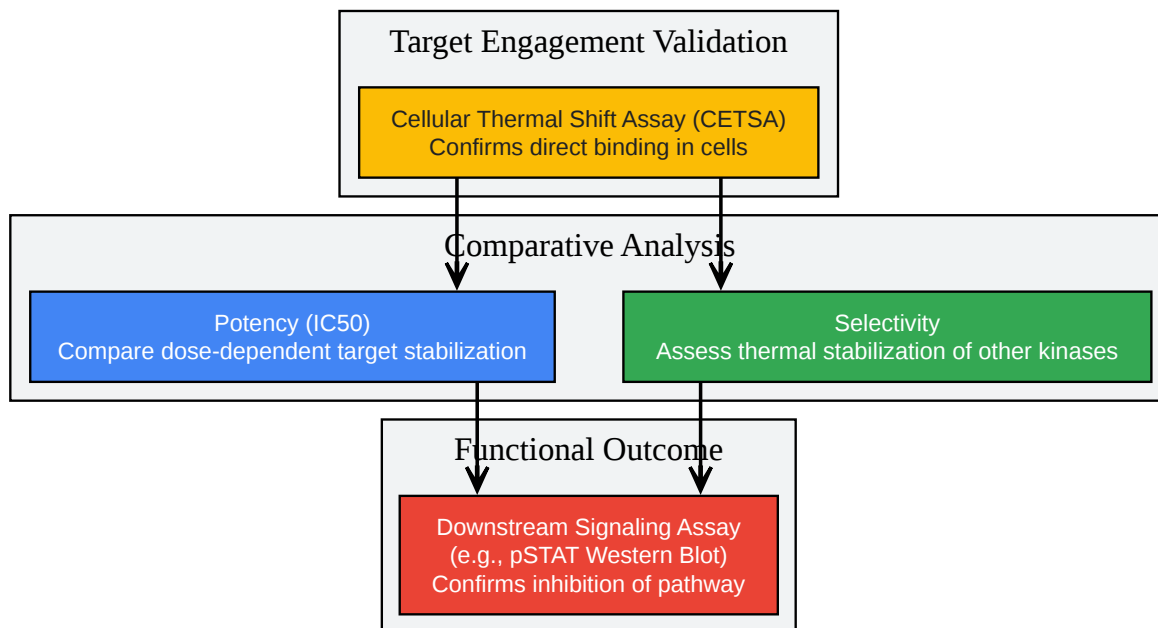
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of **Tyk2-IN-18**, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. We will explore the experimental protocols for the Cellular Thermal Shift Assay (CETSA) and subsequent Western blot analysis, and present a comparative overview with other known Tyk2 inhibitors, focusing on the allosteric inhibitor Deucravacitinib.

## Tyk2 Signaling Pathway and Point of Inhibition

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN- $\alpha/\beta$ ). Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene expression, driving inflammatory and immune responses. **Tyk2-IN-18**, like other Tyk2 inhibitors, aims to block this signaling cascade at the level of the Tyk2 kinase, thereby mitigating the downstream inflammatory effects.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)